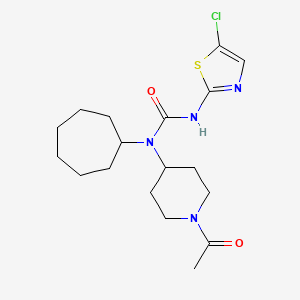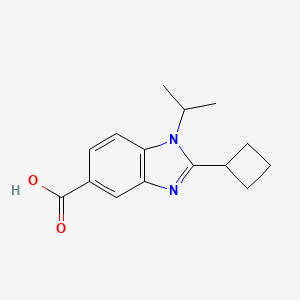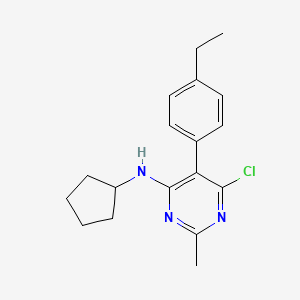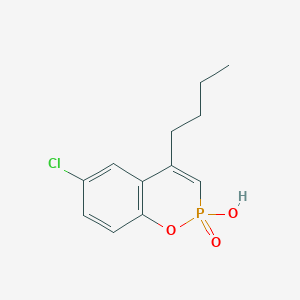
N-(1-Acetylpiperidin-4-yl)-N'-(5-chloro-1,3-thiazol-2-yl)-N-cycloheptylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Acetylpiperidin-4-yl)-N’-(5-chloro-1,3-thiazol-2-yl)-N-cycloheptylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a piperidine ring, a thiazole ring, and a cycloheptyl group, suggests potential biological activity and utility in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetylpiperidin-4-yl)-N’-(5-chloro-1,3-thiazol-2-yl)-N-cycloheptylurea typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Derivative: Starting with piperidine, acetylation can be performed using acetic anhydride to obtain 1-acetylpiperidine.
Thiazole Ring Introduction: The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Urea Formation: The final step involves the reaction of the piperidine and thiazole derivatives with cycloheptyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of such compounds typically
特性
CAS番号 |
920278-62-2 |
|---|---|
分子式 |
C18H27ClN4O2S |
分子量 |
399.0 g/mol |
IUPAC名 |
1-(1-acetylpiperidin-4-yl)-3-(5-chloro-1,3-thiazol-2-yl)-1-cycloheptylurea |
InChI |
InChI=1S/C18H27ClN4O2S/c1-13(24)22-10-8-15(9-11-22)23(14-6-4-2-3-5-7-14)18(25)21-17-20-12-16(19)26-17/h12,14-15H,2-11H2,1H3,(H,20,21,25) |
InChIキー |
WVQNNDFKIMMFLV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(CC1)N(C2CCCCCC2)C(=O)NC3=NC=C(S3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate](/img/structure/B12629194.png)
![2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B12629196.png)
![[3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B12629203.png)



![6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12629239.png)


![[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12629255.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B12629256.png)
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B12629271.png)
![Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12629284.png)
